dimethyl 4-(3-ethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Description
Synthesis Analysis
The synthesis of dimethyl 4-(3-ethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds often involves Hantzsch condensation reactions and other complex chemical processes. For instance, triphenylphosphine-catalyzed synthesis yields dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates and dimethyl acetylenedicarboxylate, highlighting a method for producing structurally similar compounds with good yields (Yavari, Aghazadeh, & Tafazzoli, 2002). Microwave irradiation in the presence of iodine under solvent-free conditions has also been utilized to promote the Hantzsch condensation reaction for synthesizing related dimethyl dihydropyridine derivatives (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, through methods such as dynamic NMR studies, reveals high energy barriers for rotation around certain bonds, indicating observable atropisomerism. Such studies provide insights into the molecular dynamics and stability of these compounds (Yavari, Aghazadeh, & Tafazzoli, 2002). Crystal structure analysis further aids in understanding the geometrical arrangement and intermolecular interactions, which are crucial for the compound's properties and reactivity (Rajnikant et al., 2011).
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-(3-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-5-24-13-8-6-7-12(9-13)16-14(17(20)22-3)10-19(2)11-15(16)18(21)23-4/h6-11,16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWADFEIBUVSUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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